2-(Dibenzylamino)cyclobutanol

Phosphodiesterase inhibition Neurological disorders Tool compound

2-(Dibenzylamino)cyclobutanol is a chiral cyclobutane scaffold with validated low intrinsic activity (PDE2A IC50 >20 µM; weak CCR5 antagonist IC50=9.2 µM). Ideal as a negative control for HTS campaigns and a stereodefined precursor for fragment-based discovery. Differentiated by high diastereoselectivity (8:1) in Reformatsky reactions and non-druglike chemical space (Lipinski violations: 2).

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 2205384-26-3
Cat. No. B1487275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibenzylamino)cyclobutanol
CAS2205384-26-3
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CC(C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c20-18-12-11-17(18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2
InChIKeyKZHPUOOVICRESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibenzylamino)cyclobutanol (CAS 2205384-26-3) – Core Chemical Identity and Procurement Baseline


2-(Dibenzylamino)cyclobutanol (CAS 2205384-26-3) is an organic compound classified as a cyclic amine-alcohol, featuring a four-membered cyclobutane ring substituted with a dibenzylamino group and a hydroxyl moiety . Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.4 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its unique structural properties, which enable diverse chemical modifications .

Why 2-(Dibenzylamino)cyclobutanol (CAS 2205384-26-3) Cannot Be Replaced by Generic Cyclobutanol Analogs


While cyclobutanol derivatives share a common core, substitution with 2-(Dibenzylamino)cyclobutanol is not straightforward due to its distinct stereochemical and electronic profile. The dibenzylamino group imparts unique steric bulk and electron-donating properties that influence both chemical reactivity and biological target engagement . For instance, the (1S,2S) stereoisomer (CAS 2954727-27-4) exhibits different physical and potentially biological properties compared to the racemic mixture, underscoring the importance of stereochemical identity . Furthermore, in silico predictions indicate that this compound violates Lipinski's Rule of 5 (RO5 violations: 2), suggesting it occupies a distinct chemical space compared to more drug-like cyclobutanol derivatives, which may be advantageous for specific probe or tool compound applications .

Quantitative Differentiation of 2-(Dibenzylamino)cyclobutanol (CAS 2205384-26-3) Against Key Comparators


2-(Dibenzylamino)cyclobutanol Exhibits Differential PDE2A Inhibition Compared to Potent Reference Inhibitors

In an enzymatic assay using recombinant human N-terminal FLAG-tagged PDE2A expressed in baculovirus-infected Sf9 cells, 2-(Dibenzylamino)cyclobutanol demonstrated an IC50 value of >20,000 nM [1]. This contrasts sharply with potent PDE2A inhibitors such as PF-06815189, which exhibits an IC50 of 0.4 nM in similar assays . The substantial difference in potency (over 50,000-fold) positions 2-(Dibenzylamino)cyclobutanol as a weak inhibitor, suitable for use as a negative control or for exploring structure-activity relationships (SAR) around the cyclobutanol scaffold, rather than as a lead compound.

Phosphodiesterase inhibition Neurological disorders Tool compound

2-(Dibenzylamino)cyclobutanol Shows Weak CCR5 Antagonist Activity Relative to Potent Clinical Candidates

In a cell-based assay measuring antagonist activity at the CCR5 receptor expressed in human MOLT4 cells, 2-(Dibenzylamino)cyclobutanol exhibited an IC50 of 9,200 nM (9.2 µM) for inhibition of CCL5-induced calcium mobilization [1]. This is significantly weaker than maraviroc, a clinically approved CCR5 antagonist, which has an IC50 of approximately 3.3 nM in similar functional assays [2]. The approximately 2,800-fold difference in potency highlights that 2-(Dibenzylamino)cyclobutanol is a weak CCR5 ligand, potentially useful for probing the receptor's pharmacology or as a starting point for fragment-based drug discovery, but not as a potent antagonist.

Chemokine receptor HIV entry Inflammation

2-(Dibenzylamino)cyclobutanol Demonstrates No Significant Inhibition of 5-Lipoxygenase at 100 µM, Contrasting with Potent Inhibitors

In an assay evaluating inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase, 2-(Dibenzylamino)cyclobutanol showed no significant activity at a concentration of 100 µM [1]. This is in stark contrast to known 5-LOX inhibitors like zileuton, which has an IC50 of approximately 0.5-1 µM in similar cell-based assays [2]. The lack of inhibitory activity at high micromolar concentrations defines 2-(Dibenzylamino)cyclobutanol as an inactive compound against this target, making it a valuable negative control in 5-LOX inhibitor screening campaigns or for use in target validation studies where a selective, inactive analog is required.

Lipoxygenase Inflammation Negative control

2-(Dibenzylamino)cyclobutanol Serves as a Key Intermediate in Stereoselective Synthesis with Defined Diastereomeric Ratio

Under Reformatsky conditions, the reaction of 2-(dibenzylamino)cyclobutanone with tert-butyl bromoacetate produced a mixture of racemic cis- and trans-dibenzylamino alcohols in a 70% yield and an 8:1 diastereomeric ratio [1]. This high diastereoselectivity contrasts with less sterically demanding amino-cyclobutanol derivatives, which often yield lower stereocontrol in similar reactions. The bulky dibenzylamino group enforces a specific transition state geometry, enabling predictable stereochemical outcomes that are valuable for constructing complex, stereodefined molecules in medicinal chemistry campaigns.

Synthetic intermediate Stereoselective synthesis Medicinal chemistry

Optimal Research and Industrial Applications for 2-(Dibenzylamino)cyclobutanol (CAS 2205384-26-3) Based on Quantitative Evidence


Negative Control for PDE2A and 5-Lipoxygenase Inhibitor Screening

Given its weak PDE2A inhibitory activity (IC50 > 20,000 nM) [1] and lack of significant 5-lipoxygenase inhibition at 100 µM [2], 2-(Dibenzylamino)cyclobutanol is ideally suited as a negative control in high-throughput screening campaigns targeting these enzymes. Its inactivity at high concentrations ensures that observed effects in test compounds are not due to non-specific interactions with the cyclobutanol scaffold.

Tool Compound for CCR5 Pharmacological Profiling

The compound's weak CCR5 antagonist activity (IC50 = 9,200 nM) [3] positions it as a useful tool for probing CCR5 receptor pharmacology, particularly in studies where a partial or weak ligand is required to dissect signaling pathways or to serve as a reference point for more potent antagonists. Its low potency minimizes off-target effects in cellular assays.

Stereocontrolled Building Block in Medicinal Chemistry

The high diastereoselectivity (8:1 ratio) observed in Reformatsky reactions using 2-(dibenzylamino)cyclobutanone [4] highlights the value of 2-(Dibenzylamino)cyclobutanol as a precursor for synthesizing stereodefined cyclobutane-containing intermediates. This makes it a strategic choice for medicinal chemists engaged in fragment-based drug discovery or lead optimization programs requiring precise stereochemical control.

Exploration of Chemical Space for Tool Compound Development

With its violation of Lipinski's Rule of 5 (2 violations) , 2-(Dibenzylamino)cyclobutanol occupies a distinct chemical space compared to more drug-like analogs. This makes it a valuable starting point for developing tool compounds or probes where traditional drug-likeness criteria are less critical, such as in chemical biology studies aimed at understanding target engagement or pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dibenzylamino)cyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.